

# UCT943: A Preclinical Profile of a Next-Generation Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UCT943   |           |
| Cat. No.:            | B2546588 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data for **UCT943**, a potent 2-aminopyrazine derivative and a next-generation inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). **UCT943** has emerged as a promising antimalarial candidate with activity across multiple stages of the parasite lifecycle, positioning it as a potential component of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1] [2][3][4] This document summarizes the key in vitro and in vivo efficacy, pharmacokinetic properties, and mechanism of action, presenting the data in a structured format for researchers, scientists, and drug development professionals.

# **Executive Summary**

**UCT943** is an advanced preclinical candidate developed to improve upon the properties of the first-in-class PI4K inhibitor, MMV048.[2][3][4] Preclinical evaluation demonstrates that **UCT943** exhibits superior potency against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum and Plasmodium vivax.[1][2] The compound displays a multi-stage activity profile, inhibiting the parasite in the asexual blood, liver, and transmission stages.[1][2] Favorable pharmacokinetic properties, including high permeability and solubility, translate to excellent in vivo efficacy in mouse models of malaria.[1][3][5] The predicted human dose is low, suggesting a potential for a single-dose curative treatment.[1][3][5]

# **In Vitro Activity**



**UCT943** demonstrates potent sub-nanomolar to low nanomolar activity against a range of P. falciparum strains and clinical isolates, as well as P. vivax. A key finding is its consistent potency across both drug-sensitive and multidrug-resistant parasite lines, indicating a low risk of cross-resistance with existing antimalarials.[1]

# **Asexual Blood Stage Activity**

The half-maximal inhibitory concentrations (IC50) of **UCT943** against various parasite strains are summarized below.

| Strain/Isolate                   | Species       | Resistance<br>Profile           | UCT943 IC50<br>(nM) | Comparator<br>MMV048 IC50<br>(nM) |
|----------------------------------|---------------|---------------------------------|---------------------|-----------------------------------|
| NF54                             | P. falciparum | Drug-Sensitive                  | 5.4                 | ~27-32                            |
| K1                               | P. falciparum | Multidrug-<br>Resistant         | 4.7                 | ~24-28                            |
| Various                          | P. falciparum | Multidrug-<br>Resistant Strains | 4 - 7               | Not broadly specified             |
| Ivory Coast<br>Clinical Isolates | P. falciparum | Field Isolates                  | 2 - 15              | Not specified                     |
| Indonesian<br>Clinical Isolates  | P. falciparum | Field Isolates<br>(Median)      | 29                  | 202                               |
| Indonesian<br>Clinical Isolates  | P. vivax      | Field Isolates<br>(Median)      | 14                  | 93                                |

Data compiled from Brunschwig et al., 2018.[1]

# **Activity Across the Parasite Lifecycle**

**UCT943** shows potent activity against the liver and transmission stages of the parasite, which is crucial for preventing infection, relapse, and onward transmission.



| Parasite Stage                            | Species       | Assay Type      | UCT943 IC50<br>(nM) | Comparator<br>MMV048 IC50<br>(nM) |
|-------------------------------------------|---------------|-----------------|---------------------|-----------------------------------|
| Liver Stage<br>Schizonts                  | P. berghei    | Prophylactic    | 0.92                | Not specified                     |
| Liver Stage<br>Schizonts &<br>Hypnozoites | P. vivax      | Prophylactic    | <100                | Not specified                     |
| Liver Stage<br>Schizonts &<br>Hypnozoites | P. cynomolgi  | Prophylactic    | <10                 | Not specified                     |
| Transmission<br>Blocking                  | P. falciparum | Gametocytocidal | Not specified       | Not specified                     |

Data compiled from Brunschwig et al., 2018.[1]

### **Rate of Parasite Kill**

In vitro parasite reduction ratio (PRR) assays characterize **UCT943** as a slow-acting antimalarial, with a lag phase of approximately 48 hours before the onset of rapid parasite clearance. This profile is consistent with other PI4K inhibitors.[1][6]

| Strain | Assay                             | Metric              | Value    |
|--------|-----------------------------------|---------------------|----------|
| 3D7    | Parasite Reduction<br>Ratio (PRR) | Lag Phase           | 48 hours |
| 3D7    | Parasite Reduction<br>Ratio (PRR) | Log PRR at 10x EC50 | 2.5      |

Data compiled from Brunschwig et al., 2018.[1][6]

## **Mechanism of Action**



**UCT943**'s primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel and validated antimalarial drug target.[2][3][4][7]

# **Target Specificity and Selectivity**

**UCT943** is a potent inhibitor of the parasite PI4K enzyme and demonstrates high selectivity for the parasite kinase over the human ortholog, PI4Kβ. This selectivity is a critical factor in the preclinical safety profile of the compound.

| Target Enzyme          | IC50 (nM) |
|------------------------|-----------|
| P. vivax PI4K (PvPI4K) | 23        |
| Human PI4Kβ            | 5400      |

Data compiled from MedChemExpress and Brunschwig et al., 2018.[8][9]

The following diagram illustrates the proposed mechanism of action for UCT943.





Click to download full resolution via product page

Caption: Mechanism of action of UCT943.

# **In Vivo Efficacy**

**UCT943** has demonstrated high efficacy in murine models of malaria, showing significant parasite reduction and cure at low doses.



| Mouse Model              | Metric   | UCT943 Dose<br>(mg/kg, p.o.) | Outcome                                                                     |
|--------------------------|----------|------------------------------|-----------------------------------------------------------------------------|
| P. berghei               | Efficacy | 10                           | >99.9% parasitemia<br>reduction, 100% cure,<br>>30 mean survival<br>days    |
| P. berghei               | Efficacy | 3                            | 99% parasitemia<br>reduction, no<br>complete cure, 10<br>days mean survival |
| P. berghei               | Potency  | ED90                         | 1.0                                                                         |
| P. falciparum (NSG mice) | Potency  | ED90                         | 0.25                                                                        |

Data compiled from Brunschwig et al., 2018 and MedChemExpress.[1][8]

# Pharmacokinetics and Drug Metabolism (DMPK)

**UCT943** exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by high permeability, good aqueous solubility, and low to moderate clearance.[1] [3][5] These properties contribute to sustained plasma exposure and high bioavailability.[1][3][5]

| Parameter                    | Mouse                                     | Rat  | Dog  | Monkey   |
|------------------------------|-------------------------------------------|------|------|----------|
| Clearance (CLb)              | Low                                       | Low  | Low  | Very Low |
| Volume of Distribution (Vss) | High (7.1-13.1<br>L/kg across<br>species) | High | High | High     |
| Bioavailability              | High                                      | High | High | High     |

Data compiled from Brunschwig et al., 2018 and ResearchGate.[1][6]



The predicted human dose for a curative single administration is low, estimated to be in the range of 50 to 80 mg.[1][3][5]

# Experimental Protocols In Vitro Asexual Blood Stage Assay

The potency of **UCT943** against asexual blood-stage P. falciparum was determined using the [3H]hypoxanthine incorporation assay.[4]



Click to download full resolution via product page

Caption: Workflow for the in vitro asexual blood stage assay.

# In Vivo Efficacy in P. berghei Mouse Model

The in vivo efficacy was assessed in a P. berghei-infected mouse model, often referred to as the 4-day suppressive test.





Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study in the P. berghei model.

### Conclusion

The preclinical data for **UCT943** strongly support its continued development as a next-generation antimalarial. Its high potency against a wide range of drug-resistant parasite strains, multi-stage activity, and favorable DMPK profile are key attributes.[1][2][3][4][5] The data suggest that **UCT943** has the potential to be a component of a single-exposure treatment regimen that not only cures the disease but also prevents its transmission and protects against new infections.[1][3][4][5] These promising preclinical findings warrant further investigation in clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UCT943: A Preclinical Profile of a Next-Generation Antimalarial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2546588#preclinical-data-on-uct943-as-an-antimalarial-candidate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com